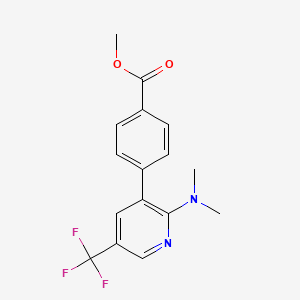

4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester

描述

属性

IUPAC Name |

methyl 4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2/c1-21(2)14-13(8-12(9-20-14)16(17,18)19)10-4-6-11(7-5-10)15(22)23-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNRDFKSGOEUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a trifluoromethyl-pyridine moiety, which enhances its lipophilicity and biological activity. The synthesis typically involves multiple steps, including the formation of pyridine and phenoxy intermediates followed by coupling reactions. Key synthetic routes include:

- Formation of Pyridine Intermediate : Reaction of dimethylamine with trifluoromethyl-substituted pyridine.

- Phenoxy Intermediate Synthesis : Introduction via nucleophilic substitution.

- Coupling Reaction : Final assembly using coupling agents like palladium catalysts.

Biological Activity Overview

The biological activity of this compound spans various therapeutic areas, including anti-inflammatory, analgesic, and potential anticancer effects.

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity. Preliminary studies suggest it may inhibit pathways related to inflammation and cell proliferation.

Biological Activity Data

| Activity | IC50 Value (μM) | Model/System |

|---|---|---|

| Anti-inflammatory | 0.283 | LPS-stimulated TNF-α release |

| Analgesic | 123 | Ex vivo human whole blood assay |

| Anticancer | 1.76 | HeLa cell line (MTT assay) |

Case Studies

- Anti-inflammatory Effects : In a study examining the compound's efficacy in LPS-stimulated human whole blood assays, it demonstrated an IC50 value of 0.283 μM for inhibiting TNF-α release, indicating significant anti-inflammatory properties compared to traditional NSAIDs like diclofenac .

- Anticancer Studies : The compound exhibited promising results in inhibiting cell proliferation in various cancer cell lines (HeLa, MCF-7) with IC50 values ranging from 1.48 to 5.33 μM. The mechanism involved blocking the cell cycle at the G2/M phase and inducing apoptosis through modulation of Bcl-2 and Bax expression levels .

- Analgesic Properties : In pain models such as the monoiodoacetic acid model, the compound showed notable analgesic effects, outperforming several clinical candidates in terms of efficacy .

Comparison with Related Compounds

The unique trifluoromethyl-pyridine structure of this compound differentiates it from other benzoic acid derivatives. Comparative studies indicate that while similar compounds exhibit varying degrees of biological activity, none have matched the combination of anti-inflammatory and anticancer effects observed in this compound.

| Compound | Activity Profile |

|---|---|

| 2-Dimethylamino-ethyl-5-trifluoromethyl-pyridin-2-yl-carbamic acid ethyl ester | Moderate anti-inflammatory effects |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) derivatives | Limited anticancer activity |

科学研究应用

Medicinal Chemistry

Anticancer Activity

DMF-Py has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For instance, research indicates that derivatives of DMF-Py exhibit potent activity against various cancer cell lines, including breast and lung cancers . The trifluoromethyl group increases lipophilicity, enhancing the compound's ability to penetrate cell membranes.

Mechanism of Action

The mechanism by which DMF-Py exerts its effects involves the inhibition of key enzymes involved in tumor progression. It has been shown to modulate signaling pathways such as PI3K/Akt/mTOR, which are crucial for cellular metabolism and growth . The compound's ability to interact with these pathways makes it a candidate for further development as an anticancer agent.

Agrochemical Applications

Pesticidal Properties

DMF-Py has demonstrated potential as a pesticide, particularly in controlling pests resistant to conventional chemicals. Its structure allows it to act on the nervous systems of insects, leading to paralysis and death . Field studies indicate that formulations containing DMF-Py are effective against a range of agricultural pests, contributing to sustainable agricultural practices.

Herbicidal Activity

In addition to its pesticidal properties, DMF-Py also shows herbicidal activity. It inhibits the growth of specific weed species by interfering with their metabolic processes. This dual functionality makes it an attractive candidate for integrated pest management strategies.

Material Science

Polymer Chemistry

DMF-Py has applications in polymer chemistry as a monomer for synthesizing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers derived from DMF-Py exhibit improved resistance to degradation under various environmental conditions .

Nanocomposites

The compound is also being explored for use in nanocomposites, where it can act as a reinforcing agent. The unique electronic properties imparted by the trifluoromethyl group contribute to the overall performance of the nanocomposite materials, making them suitable for applications in electronics and coatings.

Case Studies

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Pyridine-Benzoic Acid Esters

a. 3-(2-Morpholin-4-yl-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester

- Molecular Formula : C₁₈H₁₇F₃N₂O₃ .

- Molecular Weight : 366.34 g/mol .

- Key Differences: Replaces dimethylamino with morpholine, introducing an oxygen atom. Reduced molecular weight (366.34 vs. 395.40) due to altered substituents. Morpholine’s oxygen increases polarity and H-bond acceptor capacity (8 vs. 8 in the target compound) but may reduce membrane permeability compared to dimethylamino’s basicity .

b. 4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester

Functional Group Variations in Analogous Scaffolds

a. Benzimidazole Sulfonamide Derivatives

- Example : 3-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid ester ().

- Key Differences: Incorporates a benzimidazole core with sulfonamide and methoxy groups. Methoxy substituents may improve metabolic stability but reduce reactivity .

b. Chloro- and Nitro-Substituted Pyridines

- Example : 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]benzoic acid ().

- Key Differences: Replaces dimethylamino with chloro, an electron-withdrawing group. Chloro substituents reduce basicity and may enhance electrophilic reactivity. Lower H-bond acceptor count (e.g., 6 vs. 8 in the target) affects solubility .

Structural and Functional Insights

Research Implications

- Dimethylamino vs. Morpholine/Piperazine: Dimethylamino balances lipophilicity and basicity, making it favorable for membrane permeability. Morpholine’s oxygen improves solubility but may hinder absorption. Piperazine’s bulkiness limits applications despite solubility benefits .

- Trifluoromethyl Role : The CF₃ group consistently enhances stability across analogs, resisting oxidative metabolism .

准备方法

Synthetic Route Overview

The synthesis generally involves:

- Formation of the pyridinyl-substituted benzoic acid methyl ester core.

- Introduction of the dimethylamino and trifluoromethyl substituents on the pyridine ring.

- Esterification or transesterification steps to obtain the methyl ester.

- Hydrolysis and coupling reactions as needed for further functionalization.

Key Preparation Steps and Conditions

Condensation and Ester Formation

- The process often starts with the condensation of a nitrate salt intermediate with a dimethylamino-substituted compound in a high-boiling solvent such as n-butanol or 1-butanol.

- A base such as sodium hydroxide is used to facilitate the reaction.

- The reaction is typically carried out at reflux temperature for 12 to 68 hours depending on the specific step and reagents involved.

- This step yields an ester intermediate (ethyl or methyl ester), which is subsequently hydrolyzed to the corresponding acid or methyl ester.

Hydrolysis of Ester Intermediates

- Hydrolysis is performed under basic conditions using sodium hydroxide or lithium hydroxide.

- The reaction temperature ranges from ambient to reflux temperature of the solvent.

- Hydrolysis converts ethyl esters to the free acid or methyl esters depending on the process design.

- The hydrolysis step can be done in a one-pot process immediately following the condensation to improve efficiency and reduce workup complexity.

Workup and Isolation

- Traditional methods involve multiple solvent extractions (ethyl acetate, diethyl ether) and azeotropic distillation to remove water.

- Improved processes avoid multiple solvent extractions by using one-pot reactions and simplified washing steps, reducing manufacturing time and improving commercial viability.

- Crystallization is commonly used for purification, employing solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, petroleum ether, or mixtures of isopropanol and water.

- Cooling of the reaction mixture to 0–5 °C or lower is used to precipitate the product for isolation by filtration.

Representative Example Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-[(Aminoimino methyl) amino]-4-methyl-benzoic acid methyl ester mononitrate (10 g), 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (7.3 g), sodium hydroxide (1.7 g), 1-butanol (100 mL) | Condensation under nitrogen atmosphere at reflux for 12 hours |

| 2 | Hydrolysis using sodium hydroxide at reflux temperature | Conversion of ester intermediate to acid/methyl ester |

| 3 | Cooling to 0–5 °C, addition of water and aqueous sodium nitrate solution | Precipitation of product |

| 4 | Filtration, washing with water, acetone, MTBE | Isolation and purification of the title compound |

| 5 | Drying under vacuum at 50–55 °C | Final product obtained as a dry powder |

This procedure yields the desired methyl ester with high purity and avoids cumbersome purification steps.

Alternative Synthetic Approaches and Reagents

- Use of peptide coupling reagents such as propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HBTU for activation of carboxylic acid groups to facilitate coupling reactions in later steps.

- Lewis acids like zinc triflate or boron trifluoride diethyl etherate may be used to catalyze specific transformations.

- Transesterification can be controlled by choice of solvent (methanol for methyl ester, ethanol for ethyl ester) and bases such as potassium tert-butoxide or sodium methoxide to avoid unwanted side reactions.

- One-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene/t-butanol mixtures for intermediate transformations, although this is more relevant to downstream intermediates.

Process Optimization and Scale-Up Considerations

| Aspect | Traditional Process | Improved Process |

|---|---|---|

| Reaction Time | Up to 68 hours reflux | Reduced time via one-pot reactions |

| Workup Complexity | Multiple solvent extractions and azeotropic distillations | Simplified washing and one-pot hydrolysis |

| Solvent Use | Ethanol, ethyl acetate, diethyl ether | High boiling alcohols like n-butanol, fewer solvents |

| Yield and Purity | Moderate, with extensive purification | High purity with crystallization from MTBE or ethyl acetate/petroleum ether |

| Scalability | Limited due to complex workup | Improved for commercial scale due to simpler operations |

The improved methods focus on reducing solvent use, minimizing reaction steps, and simplifying purification to enhance commercial viability.

Summary Table of Preparation Conditions

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | 1-Butanol, n-Butanol, Ethanol | High boiling solvents preferred for condensation |

| Base | Sodium hydroxide, potassium hydroxide, lithium hydroxide | For condensation and hydrolysis |

| Temperature | Reflux (80–120 °C) | Reflux temperature optimizes reaction rate |

| Reaction Time | 6–68 hours | Dependent on step and scale |

| Workup | Filtration, washing with water, acetone, MTBE | Avoids multiple solvent extractions in improved methods |

| Purification | Crystallization from MTBE or ethyl acetate/petroleum ether | Provides high purity product |

Research Findings and Industrial Relevance

- The one-pot condensation and hydrolysis process significantly reduces manufacturing time and solvent consumption.

- Avoidance of multiple solvent extractions and distillations improves environmental and economic profiles.

- Use of high boiling alcohol solvents and strong bases facilitates efficient conversion with high yields.

- Crystallization protocols ensure removal of impurities without chromatography, beneficial for large-scale production.

- The methods are adaptable for synthesis of analogues and related pharmaceutical intermediates.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester?

- Methodology : A multi-step synthesis is typically employed. First, construct the pyridine core via nucleophilic substitution or Suzuki-Miyaura coupling to introduce the trifluoromethyl group. Esterification of the benzoic acid moiety using methanol under acidic catalysis (e.g., H₂SO₄) follows. Protect the dimethylamino group during synthesis to prevent side reactions .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and purify intermediates via column chromatography.

Q. How can the purity of this compound be assessed, and what analytical techniques are critical?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min .

- GC-MS : For volatile derivatives, employ a biscyanopropyl-phenyl polysiloxane column; monitor for geometric isomer separation .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (e.g., C: 54.1%, H: 4.2%, N: 7.9%) .

Q. What spectroscopic methods are used for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and pyridyl protons (δ 7.8–8.6 ppm). The trifluoromethyl group appears as a quartet in ¹⁹F NMR (δ -63 to -65 ppm) .

- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., pyridine ring orientation) using single-crystal diffraction (space group P2₁/c, Z = 4) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?

- Methodology :

- High-Resolution MS : Confirm molecular ion [M+H]⁺ at m/z 369.1052 (calc. 369.1055) to rule out isobaric interferences .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; correlate pyridyl protons with adjacent carbons to assign substitution patterns .

- X-ray Analysis : Use crystallographic data as a definitive structural reference .

Q. What strategies optimize reaction yield in the presence of steric hindrance from the trifluoromethyl group?

- Methodology :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) and improve regioselectivity .

- Catalytic Systems : Use Pd(OAc)₂/XPhos for coupling reactions; enhance turnover via ligand acceleration .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .

Q. How can computational methods predict the compound’s reactivity or interactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。